Triisononanoin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Skin conditioning; Solvent; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

56554-53-1 |

|---|---|

Molecular Formula |

C30H56O6 |

Molecular Weight |

512.8 g/mol |

IUPAC Name |

2,3-bis(3,5,5-trimethylhexanoyloxy)propyl 3,5,5-trimethylhexanoate |

InChI |

InChI=1S/C30H56O6/c1-21(16-28(4,5)6)13-25(31)34-19-24(36-27(33)15-23(3)18-30(10,11)12)20-35-26(32)14-22(2)17-29(7,8)9/h21-24H,13-20H2,1-12H3 |

InChI Key |

QNESDXMHQYMNGD-UHFFFAOYSA-N |

SMILES |

CC(CC(=O)OCC(COC(=O)CC(C)CC(C)(C)C)OC(=O)CC(C)CC(C)(C)C)CC(C)(C)C |

Canonical SMILES |

CC(CC(=O)OCC(COC(=O)CC(C)CC(C)(C)C)OC(=O)CC(C)CC(C)(C)C)CC(C)(C)C |

Other CAS No. |

206354-95-2 56554-53-1 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Triisononanoin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisononanoin, a triester of glycerin and isononanoic acid, is a versatile synthetic emollient and lubricant with significant applications in the cosmetic, pharmaceutical, and industrial sectors. Its unique branched-chain structure imparts desirable properties such as low viscosity, high stability, and a non-greasy feel. This technical guide provides an in-depth overview of the primary synthesis and purification techniques for this compound, offering detailed experimental protocols and comparative data to aid researchers and professionals in its production and analysis.

Introduction

This compound (Glyceryl Triisononanoate) is gaining prominence in various formulations due to its excellent thermal stability and sensorial characteristics.[1] In cosmetics, it serves as a skin-conditioning agent and emollient, while in industrial applications, it is utilized as a high-performance lubricant base oil.[1] The synthesis of high-purity this compound is crucial for these applications, necessitating well-defined and optimized production and purification processes. This guide outlines the prevalent methods for its synthesis—direct esterification and enzymatic synthesis—and discusses common purification strategies.

Synthesis of this compound

The industrial production of this compound is primarily achieved through the esterification of glycerol with isononanoic acid.[2][3] This reaction can be catalyzed by chemical or enzymatic means, each presenting distinct advantages and disadvantages.

Direct Esterification

Direct esterification, also known as Fischer-Speier esterification, is a robust and widely used method for synthesizing triglycerides. The reaction involves heating glycerol and isononanoic acid in the presence of an acid catalyst.

Reaction Scheme:

Experimental Protocol (General Method):

A representative protocol for the synthesis of a triglyceride via direct esterification is as follows:

-

Reactant Charging: In a stirred-tank reactor equipped with a condenser and a water trap, charge glycerol and isononanoic acid. A molar excess of the fatty acid is typically used to drive the reaction towards the product.

-

Catalyst Addition: Introduce an acid catalyst. Common catalysts include p-toluenesulfonic acid, sulfuric acid, or sodium bisulfate.

-

Reaction Conditions: Heat the reaction mixture under agitation. The removal of water as it forms (e.g., by azeotropic distillation) is crucial to shift the equilibrium towards the formation of the triester.

-

Monitoring: The reaction progress can be monitored by measuring the acid value of the mixture, which decreases as the fatty acid is consumed.

-

Neutralization: Upon completion, cool the reaction mixture and neutralize the acid catalyst with a base, such as sodium carbonate or sodium bicarbonate solution.

-

Washing: Wash the organic phase with water to remove residual salts and base.

-

Drying: Dry the crude product over an anhydrous drying agent like sodium sulfate or by vacuum drying.

Table 1: Typical Reaction Parameters for Direct Esterification of Glycerol

| Parameter | Value/Range | Reference |

| Reactant Molar Ratio (Acid:Glycerol) | 3:1 to 6:1 | [4] |

| Catalyst | p-Toluenesulfonic acid, Sulfuric acid | |

| Catalyst Loading | 0.1 - 2.0 wt% | |

| Temperature | 120 - 200 °C | [4][5] |

| Reaction Time | 3 - 10 hours | [6][7] |

| Pressure | Atmospheric or Vacuum |

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more selective alternative to chemical catalysis, often resulting in higher purity products with fewer side reactions. Lipases are commonly employed for the esterification of glycerol.

Reaction Scheme: The overall reaction is the same as in direct esterification, but the catalysis is performed by a lipase enzyme.

Experimental Protocol (General Method):

-

Reactant and Enzyme Charging: In a temperature-controlled reactor, combine glycerol, isononanoic acid, and an immobilized lipase.

-

Reaction Conditions: Maintain the mixture at a specific temperature with continuous agitation. The reaction is typically carried out under vacuum to remove water and drive the equilibrium towards the product.

-

Monitoring: The reaction can be monitored by analyzing samples using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of reactants and the formation of mono-, di-, and triglycerides.

-

Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by filtration for potential reuse.

-

Product Isolation: The crude product is then subjected to purification steps.

Table 2: Typical Reaction Parameters for Enzymatic Esterification of Glycerol

| Parameter | Value/Range | Reference |

| Enzyme | Immobilized Lipase (e.g., Novozym® 435) | |

| Enzyme Loading | 5 - 10 wt% | [6] |

| Temperature | 40 - 70 °C | |

| Reaction Time | 8 - 24 hours | |

| Pressure | Vacuum |

Purification of this compound

The crude this compound obtained from synthesis contains impurities such as residual reactants, catalyst, mono- and diglycerides, and color bodies. A multi-step purification process is typically required to achieve the high purity needed for its intended applications.

Neutralization and Washing

This initial step is crucial for products synthesized via chemical catalysis to remove the acid catalyst and any unreacted fatty acids.

Experimental Protocol:

-

Neutralization: Add a calculated amount of a weak base solution (e.g., 5-10% sodium carbonate) to the crude product to neutralize the acidity. The pH should be monitored and adjusted to be near neutral.

-

Washing: Wash the neutralized product with hot deionized water to remove the resulting salts and any residual base. The washing process is repeated until the aqueous phase is neutral.

-

Phase Separation: Separate the organic and aqueous layers using a separatory funnel or by centrifugation.

-

Drying: Dry the organic phase under vacuum to remove residual water.

Decolorization

To improve the color and odor of the final product, a decolorization step is often employed.

Experimental Protocol:

-

Adsorbent Addition: Add an adsorbent material, such as activated carbon or bleaching earth, to the dried product.

-

Treatment: Heat the mixture under vacuum with stirring for a specified period.

-

Filtration: Filter the mixture to remove the adsorbent.

Table 3: Decolorization Parameters

| Parameter | Value/Range |

| Adsorbent | Activated Carbon, Bleaching Earth |

| Adsorbent Loading | 0.5 - 2.0 wt% |

| Temperature | 80 - 120 °C |

| Time | 1 - 2 hours |

| Pressure | Vacuum |

Distillation

Molecular or short-path distillation is a highly effective method for purifying heat-sensitive and high-boiling-point compounds like this compound. This technique separates components based on their molecular weight under high vacuum and at elevated temperatures, minimizing thermal degradation.

Experimental Protocol:

-

Degassing: The crude product is first degassed to remove any volatile impurities.

-

Distillation: The degassed oil is fed into the short-path evaporator. The operating temperature and vacuum are carefully controlled to achieve the desired separation. Lighter components (e.g., residual fatty acids, mono- and diglycerides) are collected as the distillate, while the purified this compound is collected as the residue.

Table 4: Typical Short-Path Distillation Parameters for Triglycerides

| Parameter | Value/Range | Reference |

| Evaporator Temperature | 200 - 260 °C | |

| Pressure | 0.001 - 0.1 mbar | |

| Feed Flow Rate | Dependent on equipment scale |

Purity Analysis

The purity of the final this compound product can be assessed using various analytical techniques:

-

Gas Chromatography (GC): To determine the fatty acid composition and the content of mono-, di-, and triglycerides.

-

High-Performance Liquid Chromatography (HPLC): For the quantification of triglyceride content and the separation of different glycerides.

-

Acid Value Titration: To measure the amount of residual free fatty acids.

-

Colorimetric Analysis: To assess the color of the final product (e.g., using the Gardner scale).

-

Viscosity Measurement: To ensure the product meets rheological specifications.

Conclusion

The synthesis and purification of this compound require careful control of reaction conditions and a multi-step purification process to achieve the high purity demanded by its applications. While direct esterification remains a common and robust synthesis method, enzymatic synthesis offers a greener and more selective alternative. Purification strategies centered around neutralization, decolorization, and molecular distillation are effective in producing a final product with the desired specifications. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and professionals working with this versatile ingredient.

References

- 1. Glycerol-Based Retrievable Heterogeneous Catalysts for Single-Pot Esterification of Palm Fatty Acid Distillate to Biodiesel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycerol-Based Retrievable Heterogeneous Catalysts for Single-Pot Esterification of Palm Fatty Acid Distillate to Biodiesel [mdpi.com]

- 3. deascal.com [deascal.com]

- 4. This compound | C30H56O6 | CID 92447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN103012134A - Synthesis process of glyceryl triacetate - Google Patents [patents.google.com]

An In-depth Technical Guide to Triisononanoin: Chemical Structure and Properties Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisononanoin, a triester of glycerin and isononanoic acid, is a versatile synthetic emollient and viscosity-controlling agent with widespread applications in the cosmetic and personal care industries. This technical guide provides a comprehensive analysis of its chemical structure, physicochemical properties, synthesis, and analytical characterization. Detailed experimental methodologies are presented to facilitate further research and application in various scientific and industrial settings.

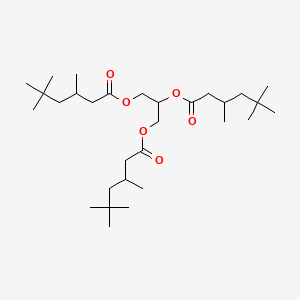

Chemical Identity and Structure

This compound is the triester formed from the esterification of one molecule of glycerin with three molecules of isononanoic acid. Isononanoic acid is a branched-chain nine-carbon fatty acid, with the most common isomer being 3,5,5-trimethylhexanoic acid.

Molecular Formula: C₃₀H₅₆O₆[1]

IUPAC Name: 2,3-bis(3,5,5-trimethylhexanoyloxy)propyl 3,5,5-trimethylhexanoate[1]

CAS Numbers: 56554-53-1, 206354-95-2[1][2]

Synonyms: Glyceryl triisononanoate, Propane-1,2,3-triyl 3,5,5-trimethylhexanoate[1][2]

To visualize the chemical structure and the synthetic relationship, the following diagram is provided:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for formulation development, safety assessment, and understanding its behavior in various systems.

| Property | Value | Reference |

| Molecular Weight | 512.77 g/mol | [1] |

| Appearance | Clear, odorless liquid | |

| Boiling Point | 516.00 to 517.00 °C @ 760.00 mm Hg (est.) | |

| Melting Point | Not available | |

| Density | ~0.95 g/cm³ (estimated) | |

| Solubility | Insoluble in water; Soluble in alcohol | |

| logP (octanol/water) | 8.9 (estimated) | [1] |

Synthesis of this compound

This compound is synthesized via the Fischer-Speier esterification of glycerol with isononanoic acid.[3] This reaction is typically catalyzed by a strong acid and involves the removal of water to drive the equilibrium towards the formation of the triester.

General Experimental Protocol: Fischer-Speier Esterification

The following protocol outlines a general procedure for the synthesis of this compound. Researchers should optimize the reaction conditions based on their specific laboratory setup and desired product purity.

Materials:

-

Glycerol (1.0 molar equivalent)

-

Isononanoic acid (3.3 molar equivalents, slight excess to drive the reaction)

-

Acid catalyst (e.g., p-toluenesulfonic acid, 0.02 molar equivalents)

-

Toluene (as a solvent for azeotropic removal of water)

-

5% (w/v) Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Apparatus:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add glycerol, isononanoic acid, p-toluenesulfonic acid, and toluene.

-

Heat the reaction mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography if necessary.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using a variety of analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Experimental Protocol:

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms) is suitable.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: A small amount of the sample dissolved in a suitable solvent (e.g., hexane) is injected in split mode.

-

Oven Program: A temperature gradient program is used to separate the components. For example, start at 150°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 10 minutes.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 50-600.

The resulting mass spectrum can be compared with reference libraries for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for elucidating the chemical structure of this compound.

Experimental Protocol:

-

Instrument: NMR spectrometer (e.g., 400 MHz).

-

Solvent: Deuterated chloroform (CDCl₃).

-

Procedure: Dissolve a small amount of the sample in the deuterated solvent and acquire the ¹H and ¹³C NMR spectra.

The expected chemical shifts in the ¹H NMR spectrum would include signals for the methyl and methylene protons of the isononanoyl chains and the glyceryl backbone. The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbons of the ester groups, as well as the carbons of the alkyl chains and the glycerol moiety.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Instrument: FTIR spectrometer.

-

Sample Preparation: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

-

Analysis: The infrared spectrum is recorded over a range of 4000-400 cm⁻¹.

Key characteristic absorption bands for this compound would include a strong C=O stretching vibration for the ester functional group (around 1740 cm⁻¹) and C-H stretching vibrations for the alkyl chains (around 2800-3000 cm⁻¹).

Applications and Safety

This compound is primarily used in cosmetic and personal care products as a skin-conditioning agent and a viscosity-controlling agent.[4] Its emollient properties help to soften and smooth the skin, while its ability to modify viscosity allows for the desired texture in formulations such as creams, lotions, and makeup. It is generally considered safe for use in cosmetics, with a low potential for irritation and sensitization.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and analysis of this compound. The presented information and experimental protocols offer a valuable resource for researchers, scientists, and drug development professionals working with this versatile compound. The combination of its favorable physicochemical properties and established safety profile makes this compound a significant ingredient in various formulations, with potential for further applications in diverse scientific fields.

References

Spectroscopic Profile of Triisononanoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Triisononanoin, a triester of glycerin and isononanoic acid. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Introduction

This compound, with the chemical formula C₃₀H₅₆O₆ and a molecular weight of 512.8 g/mol , is systematically named propane-1,2,3-triyl tris(3,5,5-trimethylhexanoate). It is a branched-chain triglyceride valued for its properties as a skin-conditioning agent and viscosity controller in various formulations. Accurate spectroscopic analysis is paramount for ensuring its purity, stability, and performance in final products.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data has been compiled and predicted based on the analysis of its constituent parts: the glycerol backbone and the 3,5,5-trimethylhexanoyl (isononanoyl) side chains, as well as general spectroscopic principles for triglycerides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR (Proton NMR) Data

Predicted for CDCl₃ at 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~5.25 | m | 1H | sn-2 CH of glycerol |

| ~4.30 | dd | 2H | sn-1, sn-3 CH₂ of glycerol (A part of ABX system) |

| ~4.15 | dd | 2H | sn-1, sn-3 CH₂ of glycerol (B part of ABX system) |

| ~2.20 | m | 6H | -C(=O)-CH₂- |

| ~1.95 | m | 3H | -CH(CH₃)- |

| ~1.25 | m | 6H | -CH(CH₃)-CH₂- |

| ~0.95 | d | 9H | -CH(CH₃)- |

| ~0.88 | s | 27H | -C(CH₃)₃ |

2.1.2. ¹³C NMR (Carbon NMR) Data

Predicted for CDCl₃ at 100 MHz

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~173.0 | C=O (Ester carbonyl) |

| ~69.0 | sn-2 CH of glycerol |

| ~62.5 | sn-1, sn-3 CH₂ of glycerol |

| ~51.5 | -CH(CH₃)-CH₂- |

| ~43.5 | -C(=O)-CH₂- |

| ~38.0 | -CH(CH₃)- |

| ~30.5 | -C(CH₃)₃ |

| ~29.5 | -C(CH₃)₃ |

| ~25.0 | -CH(CH₃)- |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2955 - 2870 | Strong | C-H stretching (asymmetric and symmetric) of CH₃ and CH₂ groups |

| 1745 | Very Strong | C=O stretching of the ester functional group |

| 1470 - 1450 | Medium | C-H bending of CH₂ and CH₃ groups |

| 1390 - 1365 | Medium | C-H bending of CH₃ groups (gem-dimethyl split) |

| 1250 - 1150 | Strong | C-O stretching of the ester linkage |

Mass Spectrometry (MS)

Predicted for Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 512.4 | Low | [M]⁺ (Molecular Ion) |

| 355 | Medium | [M - C₉H₁₇O₂]⁺ (Loss of one isononanoyl group) |

| 213 | High | [M - 2(C₉H₁₇O₂)]⁺ (Loss of two isononanoyl groups) |

| 157 | High | [C₉H₁₇O₂]⁺ (Isononanoyl cation) |

| 141 | Very High | [C₉H₁₇O]⁺ (Acylium ion from isononanoic acid) |

| 57 | Very High | [C₄H₉]⁺ (tert-Butyl cation) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 16 ppm

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024

-

Relaxation Delay: 5.0 s

-

Acquisition Time: 1.0 s

-

Spectral Width: 240 ppm

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal to ensure full coverage.

Acquisition Parameters:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum.

-

Identify and label the major absorption peaks.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

GC-MS Parameters:

-

Injection Volume: 1 µL

-

Injector Temperature: 280 °C

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at 150 °C, ramp to 320 °C at 15 °C/min, and hold for 10 minutes.

-

Carrier Gas: Helium

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40 - 600

Data Processing:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-depth Technical Guide to the Physical and Chemical Properties of Glyceryl Triisononanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceryl triisononanoate, a triester of glycerin and isononanoic acid, is a versatile synthetic triglyceride that finds extensive application in the cosmetic, pharmaceutical, and industrial sectors. Its unique branched-chain fatty acid structure imparts desirable properties such as low viscosity, good spreadability, and high stability, making it a valuable ingredient in a wide array of formulations. This technical guide provides a comprehensive overview of the physical and chemical properties of glyceryl triisononanoate, detailed experimental protocols for their determination, and logical workflows for its application in drug delivery systems.

Core Physical and Chemical Properties

Glyceryl triisononanoate is characterized by the following key physical and chemical parameters. While experimental data for some properties are available, others are estimated based on the properties of similar triglycerides.

| Property | Value | Source(s) |

| Chemical Name | Glyceryl Triisononanoate | - |

| Synonyms | Trinononain, Glyceryl trinonylate | [1] |

| CAS Number | 126-53-4 | [1] |

| Molecular Formula | C30H56O6 | [1] |

| Molecular Weight | 512.76 g/mol | [1] |

| Appearance | Liquid | - |

| Melting Point | 8-9 °C | [1] |

| Boiling Point | 544.1±17.0 °C (Predicted) | [1] |

| Density | 0.943 g/mL at 20 °C | [1] |

| Refractive Index | n20/D 1.449 | [1] |

| Saponification Value | Data not available (estimated to be ~328 mg KOH/g) | - |

| Viscosity | Data not available | - |

| Solubility | Insoluble in water; Soluble in DMF, DMSO, and Ethanol | [1] |

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of glyceryl triisononanoate are outlined below. These protocols are based on standard methods for the analysis of fats and oils.

Determination of Refractive Index

The refractive index of glyceryl triisononanoate can be determined using an Abbe refractometer.

Principle: The refractive index is the ratio of the speed of light in a vacuum to its speed in the substance. It is a characteristic property that relates to the composition and purity of the material.

Apparatus:

-

Abbe refractometer with a temperature-controlled prism

-

Water bath with a circulating pump

-

Light source (sodium lamp or white light with a compensator)

-

Dropper

-

Soft tissue paper

-

Ethanol or other suitable solvent for cleaning

Procedure:

-

Ensure the refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

Set the circulating water bath to the desired temperature (e.g., 20°C) and allow the refractometer prisms to equilibrate.

-

Clean the surface of the prisms with a suitable solvent and dry with a soft tissue.

-

Place a few drops of the glyceryl triisononanoate sample onto the lower prism.

-

Close the prisms and allow the sample to spread evenly, forming a thin film.

-

Allow a few minutes for the sample to reach the prism temperature.

-

Adjust the light source and the refractometer's telescope to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

-

If using white light, adjust the compensator to eliminate any color fringe.

-

Read the refractive index from the instrument's scale.

-

Clean the prisms thoroughly after the measurement.

Determination of Saponification Value

The saponification value is the number of milligrams of potassium hydroxide (KOH) required to saponify one gram of the fat or oil.

Principle: Glyceryl triisononanoate is hydrolyzed by an excess of alcoholic potassium hydroxide. The unreacted KOH is then titrated with a standard acid solution. The saponification value is inversely proportional to the average molecular weight of the fatty acids in the triglyceride.

Apparatus:

-

250 mL round-bottom flask with a reflux condenser

-

Heating mantle or water bath

-

Burette (50 mL)

-

Pipettes (25 mL and 50 mL)

-

Analytical balance

Reagents:

-

0.5 M Hydrochloric acid (HCl) solution, standardized

-

0.5 M Ethanolic potassium hydroxide (KOH) solution

-

Phenolphthalein indicator solution (1% in ethanol)

Procedure:

-

Accurately weigh approximately 2 grams of the glyceryl triisononanoate sample into the round-bottom flask.

-

Pipette 25.0 mL of the 0.5 M ethanolic KOH solution into the flask.

-

Attach the reflux condenser and heat the mixture in a boiling water bath or on a heating mantle for 30-60 minutes, swirling occasionally, to ensure complete saponification.

-

After cooling, add a few drops of phenolphthalein indicator to the solution.

-

Titrate the excess KOH with the standardized 0.5 M HCl solution until the pink color just disappears.

-

Perform a blank titration using 25.0 mL of the ethanolic KOH solution without the sample.

-

The saponification value (SV) is calculated using the following formula:

SV = [(B - S) × M × 56.1] / W

Where:

-

B = volume of HCl solution used for the blank (mL)

-

S = volume of HCl solution used for the sample (mL)

-

M = Molarity of the HCl solution

-

56.1 = Molecular weight of KOH ( g/mol )

-

W = Weight of the sample (g)

-

Determination of Viscosity

The viscosity of glyceryl triisononanoate can be measured using a rotational viscometer.

Principle: A spindle is rotated in the sample at a constant speed, and the torque required to overcome the viscous drag is measured. This torque is proportional to the viscosity of the fluid.

Apparatus:

-

Rotational viscometer with a set of spindles

-

Temperature-controlled water bath or chamber

-

Beaker

Procedure:

-

Select an appropriate spindle and rotational speed based on the expected viscosity of the sample.

-

Place a suitable amount of the glyceryl triisononanoate sample in a beaker and allow it to reach the desired temperature by placing it in the temperature-controlled bath.

-

Immerse the spindle into the sample up to the marked level.

-

Start the viscometer and allow the reading to stabilize.

-

Record the viscosity reading from the instrument's display. The instrument may provide the dynamic viscosity directly in centipoise (cP) or Pascal-seconds (Pa·s).

Applications in Drug Delivery

Glyceryl triisononanoate's properties make it a suitable excipient in various drug delivery systems, particularly for lipophilic active pharmaceutical ingredients (APIs). It can act as a lipid matrix in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), or as the oil phase in nanoemulsions and self-emulsifying drug delivery systems (SEDDS).

Experimental Workflow: Preparation of Nanoemulsion

The following diagram illustrates a typical workflow for the preparation of a glyceryl triisononanoate-based nanoemulsion for drug delivery.

Experimental Workflow: Preparation of Liposomes

The following diagram illustrates a common method for preparing liposomes where glyceryl triisononanoate can be incorporated into the lipid bilayer.

Stability and Reactivity

Glyceryl triisononanoate is a stable triglyceride under normal storage conditions. It is resistant to oxidation due to the absence of double bonds in its fatty acid chains. However, like other esters, it can undergo hydrolysis in the presence of strong acids, strong bases, or enzymes (lipases) to yield glycerol and isononanoic acid. It is generally compatible with a wide range of cosmetic and pharmaceutical ingredients.

Conclusion

Glyceryl triisononanoate possesses a unique combination of physical and chemical properties that make it a highly valuable excipient for researchers, scientists, and drug development professionals. Its low viscosity, good solubility in organic solvents, and high stability contribute to its utility in a variety of formulations. The provided experimental protocols offer a framework for its characterization, and the illustrated workflows demonstrate its potential in advanced drug delivery systems. Further research to determine its precise saponification value and viscosity will enhance its application in specialized formulations.

References

Triisononanoin: A Comprehensive Technical Review

CAS Number: 56554-53-1

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Triisononanoin, identified by CAS number 56554-53-1, is a triester of glycerin and isononanoic acid.[1][2] This synthetic triglyceride is a clear, odorless liquid primarily utilized in the cosmetics and personal care industries as a skin conditioning agent, emollient, solvent, and viscosity controller.[1][3][4] Its excellent thermal stability and low volatility also lend it to applications as a synthetic base oil in lubricants.[5] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, applications, and a detailed summary of its toxicological data. Experimental protocols for key safety assessments are detailed, and logical workflows are visualized to support research and development activities.

Chemical and Physical Properties

This compound is characterized by its well-defined chemical and physical properties, which are summarized in the table below. These properties make it a versatile ingredient in various formulations.

| Property | Value | Reference |

| Molecular Formula | C30H56O6 | [6] |

| Molecular Weight | 512.8 g/mol | [6] |

| IUPAC Name | Propane-1,2,3-triyl 3,5,5-trimethylhexanoate | [7][8] |

| Synonyms | Glyceryl triisononanoate, Isodragol, Propane-1,2,3-triyl tris(3,5,5-trimethylhexanoate) | [6] |

| Appearance | Clear, odorless liquid | [1] |

| Boiling Point | 516.00 to 517.00 °C @ 760.00 mm Hg (estimated) | [9] |

| Flash Point | 409.00 °F (209.30 °C) (estimated) | [9] |

| Solubility | Soluble in alcohol; Insoluble in water (1.344e-006 mg/L @ 25 °C estimated) | [9] |

| logP (o/w) | 9.685 (estimated) | [9] |

Synthesis

This compound is synthesized through a chemical process known as esterification. This reaction involves the combination of glycerin (a trihydroxy alcohol) with isononanoic acid (a branched-chain fatty acid) under controlled conditions.[1] The resulting ester is a stable compound that is readily incorporated into various formulations.[1]

Applications

The primary applications of this compound are in the cosmetics and personal care industries, with some use in industrial lubricants.

Cosmetic and Personal Care Applications

In cosmetic formulations, this compound serves several functions:

-

Skin Conditioning Agent: It helps to maintain the skin in good condition by acting as an emollient, keeping the skin soft, smooth, and hydrated.[1][3] It forms a thin, non-greasy layer on the skin's surface that helps to lock in moisture, which is particularly beneficial for dry or sensitive skin.[1]

-

Viscosity Controlling Agent: It is used to adjust the thickness of cosmetic products, ensuring creams and lotions have the desired consistency for application.[1][3]

-

Solvent: It can be used as a solvent for other ingredients in a formulation.[4]

This compound is found in a variety of products, including makeup, creams, lotions, deodorants, and sunscreen products.[10]

Industrial Applications

Due to its excellent thermal stability and low volatility, this compound is used as a synthetic base oil in high-performance lubricants, such as engine oils, compressor oils, and hydraulic fluids.[5]

Toxicological Profile and Safety Assessment

The safety of this compound has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that it is safe as used in cosmetic products.[10]

Summary of Toxicological Data

| Endpoint | Result | Species | Reference |

| Acute Oral Toxicity | LD50 > 5 g/kg | Rat | [11] |

| Acute Dermal Toxicity | LD50 > 2 g/kg | Rat | [11] |

| Skin Irritation | Predicted to be non-irritating | In vitro (EpiSkin™) | [11] |

| Skin Sensitization | Negative at 25% and 50%, Positive at 100% | Mouse (LLNA) | [11] |

| Ocular Irritation | At most, mildly irritating | Rabbit | [12] |

| Genotoxicity | Negative in a number of in vitro and in vivo assay systems | N/A | [10] |

Metabolism

Metabolism data indicate that glyceryl triesters like this compound follow the same metabolic pathways as dietary fats.[10] They are hydrolyzed into monoglycerides, free fatty acids, and glycerol, which are then absorbed and metabolized.[10]

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the evaluation of cosmetic ingredients. The following are generalized protocols based on standard regulatory guidelines.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (e.g., EpiSkin™)

This protocol is based on the OECD Test Guideline 439.

Local Lymph Node Assay (LLNA) for Skin Sensitization

This protocol is based on the OECD Test Guideline 429.

Logical Workflow for Cosmetic Formulation

The incorporation of this compound into a cosmetic product follows a structured development process.

Conclusion

This compound (CAS 56554-53-1) is a well-characterized synthetic triglyceride with a primary role in the cosmetics industry as a multifunctional ingredient that enhances product texture and skin feel. Its toxicological profile is well-documented, indicating a high degree of safety for its intended use. The information and workflows provided in this guide offer a technical foundation for researchers and formulators working with this versatile emollient. While its current applications are not in the pharmaceutical space, its properties as a stable, non-irritating vehicle could be of interest for topical drug delivery systems.

References

- 1. deascal.com [deascal.com]

- 2. ewg.org [ewg.org]

- 3. incibeauty.com [incibeauty.com]

- 4. parchem.com [parchem.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound | C30H56O6 | CID 92447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. specialchem.com [specialchem.com]

- 8. This compound (with Product List) [incidecoder.com]

- 9. This compound, 56554-53-1 [perflavory.com]

- 10. cosmeticsinfo.org [cosmeticsinfo.org]

- 11. cir-safety.org [cir-safety.org]

- 12. Final report on the safety assessment of trilaurin, triarachidin, tribehenin, tricaprin, tricaprylin, trierucin, triheptanoin, triheptylundecanoin, this compound, triisopalmitin, triisostearin, trilinolein, trimyristin, trioctanoin, triolein, tripalmitin, tripalmitolein, triricinolein, tristearin, triundecanoin, glyceryl triacetyl hydroxystearate, glyceryl triacetyl ricinoleate, and glyceryl stearate diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Degradation of Triisononanoin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability and degradation pathways of Triisononanoin (glycerol tris(3,5,5-trimethylhexanoate)), a branched-chain triglyceride used in various applications, including cosmetics and as a synthetic base oil for lubricants.[1] Understanding its behavior under thermal stress is crucial for ensuring product quality, stability, and safety in its applications.

This compound is known for its excellent thermal stability and low volatility, which makes it suitable for high-temperature applications.[1] Its stability is attributed to its highly branched structure, which provides steric hindrance around the ester linkages, protecting them from degradation.

Thermal Stability Analysis

The thermal stability of this compound is primarily assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Table 1: Representative TGA Data for Branched-Chain Triglycerides

| Parameter | Temperature (°C) | Atmosphere |

| Onset of Decomposition (Tonset) | 250 - 350 | Nitrogen |

| Temperature at 5% Mass Loss (T5%) | 280 - 380 | Nitrogen |

| Temperature at 50% Mass Loss (T50%) | 350 - 450 | Nitrogen |

Note: The data presented are representative values for branched-chain triglycerides and synthetic esters and should be considered as an estimation for this compound.

Differential Scanning Calorimetry (DSC)

DSC is used to study the oxidative stability of materials by measuring the heat flow associated with oxidation. The Oxidation Induction Time (OIT) is a key parameter determined by DSC, indicating the time a material can resist oxidation at a specific temperature in an oxygen atmosphere.[4][5] For synthetic esters like this compound, a high OIT is expected due to their saturated and branched structure.

Table 2: Representative Oxidative Stability Data for Branched-Chain Triglycerides

| Parameter | Value | Test Conditions |

| Oxidation Induction Time (OIT) | > 60 minutes | 200°C, Oxygen |

| Oxidation Onset Temperature (OOT) | > 220°C | Ramped temperature, Oxygen |

Note: The data presented are representative values for branched-chain triglycerides and synthetic esters and should be considered as an estimation for this compound.

Degradation Pathways

The primary degradation pathways for this compound under thermal stress are oxidation and hydrolysis.

Oxidative Degradation

Oxidation is a radical chain reaction that occurs at elevated temperatures in the presence of oxygen. The highly branched nature of the isononanoyl chains in this compound provides good resistance to oxidation. The process generally involves initiation, propagation, and termination steps, leading to the formation of hydroperoxides, which can further decompose into a variety of byproducts, including aldehydes, ketones, and carboxylic acids.

Hydrolytic Degradation

Hydrolysis is the cleavage of the ester bonds in the presence of water, resulting in the formation of glycerol and isononanoic acid. The steric hindrance provided by the branched 3,5,5-trimethylhexanoyl groups makes this compound relatively resistant to hydrolysis compared to linear-chain triglycerides.[6] The rate of hydrolysis is influenced by temperature, pH, and the presence of catalysts.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal decomposition profile of this compound.

Instrumentation: A thermogravimetric analyzer.

Methodology:

-

A sample of 5-10 mg of this compound is weighed into a ceramic or platinum TGA pan.

-

The pan is placed in the TGA furnace.

-

The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

The analysis is conducted under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative degradation.

-

The mass of the sample is recorded as a function of temperature.

-

The onset of decomposition and temperatures at various percentages of mass loss are determined from the resulting TGA curve.

Differential Scanning Calorimetry (DSC) for Oxidation Induction Time (OIT) Protocol

Objective: To assess the oxidative stability of this compound.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

A small sample of this compound (3-5 mg) is weighed into an open aluminum DSC pan.

-

The pan is placed in the DSC cell alongside an empty reference pan.

-

The sample is heated to the desired isothermal test temperature (e.g., 200°C) under a nitrogen atmosphere.

-

Once the temperature has stabilized, the atmosphere is switched from nitrogen to oxygen at the same flow rate.

-

The sample is held at the isothermal temperature until an exothermic oxidation peak is observed.

-

The OIT is determined as the time from the introduction of oxygen to the onset of the exothermic peak.

Visualizations

The following diagrams illustrate the workflow for thermal stability analysis and the potential degradation pathways of this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. Triglycerides as Novel Phase-Change Materials: A Review and Assessment of Their Thermal Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 5. Oxidative-induction time - Wikipedia [en.wikipedia.org]

- 6. cir-safety.org [cir-safety.org]

Solubility of Triisononanoin in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of triisononanoin, a branched-chain triglyceride commonly used in cosmetics and pharmaceutical formulations. Understanding the solubility of this excipient in various organic solvents is critical for formulation development, manufacturing processes, and ensuring product stability and efficacy. This document compiles available quantitative and qualitative solubility data, details established experimental protocols for solubility determination of triglycerides, and outlines the typical safety assessment workflow for cosmetic ingredients.

Introduction to this compound

This compound is the triester of glycerin and isononanoic acid, a branched-chain C9 fatty acid. Its structure, characterized by these branched chains, imparts unique physical and chemical properties compared to its straight-chain counterparts. These properties include a lower melting point, reduced viscosity, and excellent spreadability, making it a favored emollient, skin-conditioning agent, and solvent in a variety of topical products. A thorough understanding of its solubility profile is paramount for formulators to optimize vehicle selection, ensure drug solubilization, and maintain the physical stability of the final product.

Solubility Profile of this compound

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in public literature. However, based on the general principles of triglyceride solubility and data for structurally similar compounds, a reliable profile can be constructed. Triglycerides, being nonpolar molecules, generally exhibit good solubility in nonpolar and weakly polar organic solvents, and poor solubility in highly polar solvents like water.[1][2] The branched nature of the fatty acid chains in this compound can influence its solubility characteristics compared to linear triglycerides.

Quantitative and Qualitative Solubility Data

The following table summarizes the known and estimated solubility of this compound and similar triglycerides in various organic solvents. It is crucial to note that where specific data for this compound is unavailable, information for structurally related branched-chain triglycerides or general triglyceride behavior is provided as a guiding estimate.

| Solvent Class | Solvent Name | Chemical Formula | Solubility of this compound/Similar Triglycerides | Temperature (°C) | Notes |

| Alcohols | Ethanol | C₂H₅OH | Soluble | 25 | Qualitative data suggests good solubility.[3][4] Quantitative data for other triglycerides like glyceryl tridocosahexaenoate is ~10 mg/mL.[1] |

| Methanol | CH₃OH | Sparingly Soluble | 25 | Triglycerides are generally less soluble in lower alcohols compared to ethanol.[1][4] | |

| Isopropanol | C₃H₈O | Soluble | 25 | Expected to be soluble based on its polarity. | |

| Ketones | Acetone | CH₃COCH₃ | Sparingly Soluble | 25 | May require heating to improve solubility.[1] |

| Esters | Ethyl Acetate | C₄H₈O₂ | Soluble | 25 | Fatty acids and their esters generally show good solubility.[4] |

| Alkanes | Hexane | C₆H₁₄ | Soluble | 25 | As a nonpolar solvent, hexane is expected to be a good solvent for triglycerides.[1] |

| Halogenated Hydrocarbons | Chloroform | CHCl₃ | Soluble | 25 | A common solvent for lipids.[5] |

| Dichloromethane | CH₂Cl₂ | Soluble | 25 | Similar to chloroform, it is a good solvent for triglycerides.[2] | |

| Water | Water | H₂O | Insoluble | 20 | The water solubility of a similar branched-chain triglyceride, glyceryl tri(2-ethylhexanoate), is < 0.05 mg/L.[6] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for formulation development. Several well-established methods can be employed to quantify the solubility of triglycerides like this compound in organic solvents.

Isothermal Shake-Flask Method

This is a conventional and widely used method for solubility determination.

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a screw-capped vial).

-

Equilibration: The mixture is agitated at a constant temperature using a shaker bath for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solute to settle. Centrifugation can be used to facilitate this separation.

-

Sampling and Analysis: A clear aliquot of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Quantification: The concentration of this compound in the filtered solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD), or gravimetrically after solvent evaporation.[7][8]

Gravimetric Method

A simplified approach suitable for non-volatile solutes.

-

Sample Preparation: A known weight of the saturated solution, obtained as described in the isothermal shake-flask method, is transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute) until a constant weight of the dried solute is achieved.

-

Calculation: The solubility is calculated as the mass of the dissolved solute per mass or volume of the solvent.[8]

Spectroscopic Methods

For compounds with a suitable chromophore, UV-Vis spectroscopy can be a rapid method for determining solubility. A calibration curve of absorbance versus concentration is first established. The absorbance of the filtered saturated solution is then measured, and the concentration is determined from the calibration curve.

Visualization of Experimental and Safety Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

References

- 1. benchchem.com [benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. DSpace [dr.lib.iastate.edu]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. Registration Dossier - ECHA [echa.europa.eu]

- 7. Solubility of pharmaceutical ingredients in triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scienceasia.org [scienceasia.org]

The Metabolic Journey of Triisononanoin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisononanoin is a synthetic triglyceride composed of a glycerol backbone and three isononanoic acid chains. Utilized primarily in the cosmetics industry as a skin-conditioning agent, its safety and physiological interaction are underpinned by its metabolic fate.[1][2] This technical guide provides a comprehensive overview of the in vivo metabolic pathway of this compound, based on established principles of lipid biochemistry. It details the presumed absorption, distribution, metabolism, and excretion (ADME) profile, outlines representative experimental methodologies for its study, and presents the core metabolic processes in detailed visualizations. While specific quantitative in vivo studies on this compound are not prevalent in public literature, this guide extrapolates from the well-documented metabolism of dietary triglycerides and branched-chain fatty acids to provide a robust theoretical framework.

Introduction to this compound

This compound, the propane-1,2,3-triyl ester of 3,5,5-trimethylhexanoic acid, is a glyceryl triester.[3] Like naturally occurring fats and oils, it is a triglyceride.[2] The metabolism of ingested triglycerides is a well-understood process involving enzymatic hydrolysis followed by the absorption and subsequent metabolic processing of its constituent parts: glycerol and free fatty acids.[1][2] In the case of this compound, these components are glycerol and isononanoic acid, a nine-carbon branched-chain fatty acid.[4][5] The safety assessments of this compound for cosmetic use rely on the principle that it is metabolized in the same manner as dietary fats.[1][2]

Proposed Metabolic Pathway

The in vivo metabolism of this compound can be described as a multi-stage process, beginning with digestion and culminating in the entry of its components into central energy pathways.

Stage 1: Luminal Hydrolysis and Absorption

Upon oral ingestion, this compound enters the gastrointestinal tract where it undergoes hydrolysis catalyzed by pancreatic lipases. This enzymatic action cleaves the ester bonds, releasing free isononanoic acid and monoglycerides.[1][2] These products, along with bile salts, form micelles, which facilitate their transport across the intestinal brush border into the enterocytes.

Inside the enterocytes, the absorbed monoglycerides and isononanoic acid are re-esterified to form triglycerides. These newly synthesized triglycerides are then packaged into chylomicrons, which are lipoprotein particles.[6] The chylomicrons are secreted into the lymphatic system, eventually entering the bloodstream for distribution.

Stage 2: Systemic Distribution and Cellular Uptake

Once in circulation, chylomicrons are acted upon by lipoprotein lipase (LPL), an enzyme located on the surface of capillary endothelial cells, primarily in adipose tissue and muscle. LPL hydrolyzes the triglycerides within the chylomicrons, again releasing isononanoic acid and glycerol. These components are then taken up by adjacent cells for energy storage or immediate use. The remnants of the chylomicrons are subsequently cleared by the liver.[6]

Stage 3: Catabolism of Metabolic Intermediates

The final stage involves the cellular catabolism of glycerol and isononanoic acid.

-

Glycerol Metabolism: Glycerol is phosphorylated to glycerol-3-phosphate. It can then be converted to dihydroxyacetone phosphate (DHAP), an intermediate in the glycolytic pathway, to be oxidized for energy or used as a substrate for gluconeogenesis in the liver.

-

Isononanoic Acid Metabolism: As a branched-chain fatty acid, isononanoic acid (3,5,5-trimethylhexanoic acid) undergoes oxidation. This process is more complex than for straight-chain fatty acids and typically involves an initial omega-oxidation step followed by beta-oxidation from both ends of the molecule. The ultimate end products are acetyl-CoA and propionyl-CoA, which enter the Citric Acid Cycle (TCA Cycle) for complete oxidation to CO₂ and H₂O, generating ATP.

Expected ADME Profile

While specific quantitative data for this compound is unavailable, the expected ADME (Absorption, Distribution, Metabolism, Excretion) properties can be summarized based on its nature as a triglyceride.

| ADME Parameter | Description |

| Absorption | Following oral administration, this compound is not absorbed intact. It undergoes hydrolysis in the small intestine to isononanoic acid and monoglycerides, which are then absorbed by enterocytes.[1][2] Re-esterified triglycerides are absorbed into the lymphatic system via chylomicrons. |

| Distribution | Distributed throughout the body via the circulatory system within lipoproteins (chylomicrons and subsequently VLDL). Fatty acids are delivered to peripheral tissues, particularly adipose tissue for storage and muscle for energy. |

| Metabolism | The primary metabolism is hydrolysis via lipases. The resulting glycerol enters glycolysis/gluconeogenesis. Isononanoic acid is catabolized via fatty acid oxidation pathways in the mitochondria to produce energy (ATP). |

| Excretion | The primary route of excretion for the carbon atoms is as carbon dioxide (CO₂) via respiration following complete oxidation. Any water-soluble metabolites would be excreted via the urine. Unabsorbed lipid would be eliminated in the feces. |

Representative Experimental Protocols

To definitively characterize the in vivo metabolism of this compound, a radiolabeled ADME study would be the gold standard. Below is a representative protocol.

In Vivo ADME Study in a Rodent Model

Objective: To determine the absorption, distribution, metabolism, and excretion of this compound following a single oral dose in rats.

Test Substance: this compound, radiolabeled with Carbon-14 ([¹⁴C]-Triisononanoin), typically on the fatty acid chain or glycerol backbone.

Methodology:

-

Animal Model: Male and female Sprague-Dawley rats, fasted overnight.

-

Dosing: A single dose of [¹⁴C]-Triisononanoin is administered via oral gavage. A vehicle control group receives the vehicle only.

-

Sample Collection:

-

Excreta: Urine and feces are collected at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h, etc., up to 168h) using metabolic cages.

-

Expired Air: CO₂ is trapped at regular intervals to quantify excretion via respiration.

-

Blood/Plasma: Blood samples are collected via cannulation at specified time points to determine pharmacokinetic parameters.

-

Tissues: At the end of the study, animals are euthanized, and a comprehensive set of tissues is collected to determine the final distribution of radioactivity.

-

-

Sample Analysis:

-

Quantification: Radioactivity in all samples (urine, feces homogenates, plasma, expired air traps, and digested tissues) is measured by Liquid Scintillation Counting (LSC).

-

Metabolite Profiling: Samples (urine, plasma, bile) are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection to separate and identify metabolites, which can be further characterized by Mass Spectrometry (MS).

-

Conclusion

The metabolic pathway of this compound in vivo is presumed to follow the classical route of dietary triglyceride metabolism. It is hydrolyzed into glycerol and isononanoic acid, which are then absorbed and enter central metabolic pathways for energy production or storage. This understanding forms the basis of its safety profile in commercial applications. While this guide provides a robust theoretical framework, definitive quantitative ADME data and metabolite identification would require specific in vivo studies using radiolabeled this compound, following established toxicokinetic protocols. Such studies would provide precise data on its rate of absorption, tissue distribution, and routes of excretion, confirming the pathways outlined herein.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. Final report on the safety assessment of trilaurin, triarachidin, tribehenin, tricaprin, tricaprylin, trierucin, triheptanoin, triheptylundecanoin, this compound, triisopalmitin, triisostearin, trilinolein, trimyristin, trioctanoin, triolein, tripalmitin, tripalmitolein, triricinolein, tristearin, triundecanoin, glyceryl triacetyl hydroxystearate, glyceryl triacetyl ricinoleate, and glyceryl stearate diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C30H56O6 | CID 92447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. isatis.net [isatis.net]

- 5. atamankimya.com [atamankimya.com]

- 6. Mechanisms involved in the intestinal absorption of dietary vitamin A and provitamin A carotenoids - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Toxicological Profile of Triisononanoin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the preclinical toxicological profile of Triisononanoin, a triester of glycerin and isononanoic acid widely used in the cosmetics industry. Based on available scientific literature, primarily the Cosmetic Ingredient Review (CIR) Expert Panel report, this compound is considered safe for its intended use. This document synthesizes the available data on its toxicological endpoints, including acute, subchronic, and chronic toxicity, as well as its potential for dermal and ocular irritation, skin sensitization, genotoxicity, and reproductive and developmental effects.

It is important to note that while this compound has been assessed as part of a larger group of glyceryl triesters, specific quantitative toxicological data for this compound is limited. Consequently, this report often refers to data from structurally similar compounds, such as Tricaprylin and Triolein, to infer the toxicological profile of this compound, a common practice in the safety assessment of cosmetic ingredients.[1] This guide presents the available information in clearly structured tables, details the standard experimental protocols for key toxicological studies, and includes visualizations to illustrate experimental workflows.

Chemical and Physical Properties

This compound is the triester of glycerin and a branched-chain nonanoic acid.[2] Its properties as a skin-conditioning agent and solvent are leveraged in a variety of cosmetic and personal care products.

Toxicological Profile

The preclinical safety evaluation of this compound indicates a low overall toxicological concern. The following sections detail the findings for key toxicological endpoints.

Acute, Subchronic, and Chronic Oral Toxicity

Studies on glyceryl triesters, including this compound, have demonstrated little to no acute, subchronic, or chronic oral toxicity in animal models, unless the intake levels constitute a significant portion of the total caloric intake.[1]

Table 1: Summary of Oral Toxicity Data for Glyceryl Triesters (Surrogates for this compound)

| Study Type | Species | Route of Administration | Dosage/Concentration | Key Findings | Reference |

| Acute Oral Toxicity | Rat | Gavage | Not specified | Low toxicity | [1] |

| Subchronic Oral Toxicity | Rat | Gavage | Not specified | Low toxicity | [1] |

| Chronic Oral Toxicity | Rat | Gavage | Not specified | Low toxicity | [1] |

Dermal and Ocular Irritation

Preclinical studies on glyceryl triesters suggest that this compound has a low potential for dermal and ocular irritation.

Table 2: Summary of Dermal and Ocular Irritation Data for Glyceryl Triesters (Surrogates for this compound)

| Study Type | Species | Exposure | Results | Reference |

| Dermal Irritation | Rabbit | Not specified | Not associated with significant irritation | [1][3] |

| Ocular Irritation | Rabbit | Not specified | At most, mildly irritating | [1][3] |

Skin Sensitization

No evidence of skin sensitization or photosensitization has been observed for glyceryl triesters in preclinical tests.[1]

Table 3: Summary of Skin Sensitization Data for Glyceryl Triesters (Surrogates for this compound)

| Study Type | Species | Method | Results | Reference |

| Skin Sensitization | Guinea Pig | Maximization Test | No evidence of sensitization | [1] |

Genotoxicity

The majority of genotoxicity test systems for glyceryl triesters have returned negative results, indicating a low likelihood of mutagenic or clastogenic activity.[1][3]

Table 4: Summary of Genotoxicity Data for Glyceryl Triesters (Surrogates for this compound)

| Assay Type | Test System | Metabolic Activation | Results | Reference |

| Ames Test | Salmonella typhimurium | With and without | Mostly Negative | [1] |

| Chromosomal Aberration | Not specified | Not specified | Mostly Negative | [1] |

Carcinogenicity

While specific carcinogenicity studies on this compound are not available, related compounds like Tricaprylin and Trioctanoin have been used as vehicles in carcinogenicity testing of other chemicals.[1] A two-year study on Tricaprylin administered by gavage in rats showed an increase in pancreatic acinar cell hyperplasia and adenoma but no carcinomas.[1]

Reproductive and Developmental Toxicity

Data on reproductive and developmental toxicity for this compound is limited. Studies on the surrogate, Tricaprylin, did not show teratogenic effects in mice or rats, although some reproductive effects were noted in rabbits.[1] Another surrogate, Trioctanoin, was associated with an increase in mammary tumors in the offspring of rats when injected intraperitoneally during pregnancy.[1]

Experimental Protocols

The following sections describe the detailed methodologies for key preclinical toxicology experiments, based on standardized guidelines, which are presumed to be the basis for the safety assessment of this compound.

Acute Oral Toxicity Study (General Protocol)

-

Guideline: OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or similar.

-

Test System: Typically rats or mice.

-

Administration: A single dose of the test substance is administered by gavage.

-

Dosage: A series of fixed dose levels are used (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Endpoint: Determination of the fixed dose at which toxicity is observed and estimation of the LD50.

Dermal Irritation Study (General Protocol)

-

Guideline: OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion).

-

Test System: Albino rabbits.

-

Procedure: A small area of the animal's skin is shaved. The test substance is applied to the shaved area and covered with a gauze patch for a specified duration (typically 4 hours).

-

Observation: The skin is evaluated for erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Scoring: The severity of the reactions is scored, and an irritation index is calculated.

Ocular Irritation Study (General Protocol)

-

Guideline: OECD Test Guideline 405 (Acute Eye Irritation/Corrosion).

-

Test System: Albino rabbits.

-

Procedure: A small amount of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

-

Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

-

Scoring: The ocular reactions are scored to determine the level of irritation.

Skin Sensitization Study (Guinea Pig Maximization Test - GPMT)

-

Guideline: OECD Test Guideline 406 (Skin Sensitisation).

-

Test System: Guinea pigs.

-

Induction Phase: The animals are initially exposed to the test substance through intradermal injections (with and without adjuvant) and subsequent topical application to the same area.

-

Challenge Phase: After a rest period, the animals are challenged with a topical application of the test substance on a naive skin site.

-

Evaluation: The challenge site is observed for signs of an allergic reaction (erythema and edema) at 24 and 48 hours after patch removal. The incidence and severity of the reactions are used to classify the sensitization potential.

Genotoxicity - Bacterial Reverse Mutation Test (Ames Test)

-

Guideline: OECD Test Guideline 471 (Bacterial Reverse Mutation Test).

-

Test System: Strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine or tryptophan operon, respectively.

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix).

-

Endpoint: The mutagenic potential is evaluated by counting the number of revertant colonies (bacteria that have regained the ability to synthesize the essential amino acid) compared to the control.

Visualizations

The following diagrams illustrate typical workflows for key toxicological assessments.

Conclusion

Based on the available data from the Cosmetic Ingredient Review, this compound is considered to have a low toxicological profile in preclinical studies. It exhibits low acute oral toxicity and is not a significant dermal or ocular irritant, nor a skin sensitizer. Genotoxicity assays have been predominantly negative. While specific data for this compound on chronic toxicity, carcinogenicity, and reproductive/developmental toxicity are limited, the overall assessment of the glyceryl triesters group suggests a low risk. It is recommended that formulators consider the potential for this compound to enhance the penetration of other ingredients in a formulation. The data presented in this guide, including the use of information from surrogate compounds, aligns with the established practices for the safety assessment of cosmetic ingredients.

References

- 1. Final report on the safety assessment of trilaurin, triarachidin, tribehenin, tricaprin, tricaprylin, trierucin, triheptanoin, triheptylundecanoin, this compound, triisopalmitin, triisostearin, trilinolein, trimyristin, trioctanoin, triolein, tripalmitin, tripalmitolein, triricinolein, tristearin, triundecanoin, glyceryl triacetyl hydroxystearate, glyceryl triacetyl ricinoleate, and glyceryl stearate diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ewg.org [ewg.org]

- 3. cosmeticsinfo.org [cosmeticsinfo.org]

Triisononanoin: A Comprehensive Technical Review of its Environmental Fate and Impact

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisononanoin is a triester of glycerin and isononanoic acid, a branched-chain C9 fatty acid. It is widely used in the cosmetics and personal care industry as a skin-conditioning agent and emollient due to its excellent sensory properties and stability.[1] As with any chemical substance with widespread use, a thorough understanding of its environmental fate and potential impact is crucial for a complete safety assessment. This technical guide provides a comprehensive overview of the available data and methodologies for evaluating the environmental properties of this compound.

Physicochemical Properties

The environmental distribution and behavior of a chemical are largely governed by its physicochemical properties. For this compound, a key parameter is its octanol-water partition coefficient (Log Kow), which indicates its potential for bioaccumulation.

| Property | Value | Source |

| Molecular Formula | C30H56O6 | [2] |

| Molecular Weight | 512.8 g/mol | [2] |

| XLogP3 (calculated) | 8.9 | [2] |

The high calculated XLogP3 value suggests that this compound has a strong affinity for fatty tissues and, therefore, a potential for bioaccumulation.[2] However, experimental data is needed to confirm this.

Environmental Fate

The environmental fate of a substance describes its transport and transformation in various environmental compartments. Key aspects include its biodegradability, potential for bioaccumulation, and abiotic degradation processes such as hydrolysis.

Biodegradability

Currently, there is no publicly available experimental data on the biodegradability of this compound following standardized protocols such as the OECD 301 series. However, some inferences can be drawn from the biodegradability of its precursor, isononanoic acid.

| Substance | Test Guideline | Result | Conclusion | Source |

| Isononanoic Acid | Not specified | 35.2% degradation in 28 days | Not readily biodegradable | [3] |

It is important to note that the esterification of isononanoic acid to form this compound may alter its biodegradability. As a triglyceride, this compound is expected to undergo enzymatic hydrolysis to glycerin and isononanoic acid, which are then further metabolized.[4] Glycerin is known to be readily biodegradable.

Bioaccumulation

The potential for a substance to accumulate in living organisms is a critical environmental endpoint. This is typically assessed by determining the Bioconcentration Factor (BCF) in aquatic organisms.

There is no experimental BCF data available for this compound. However, data for its precursor, isononanoic acid, is available.

| Substance | Bioconcentration Factor (BCF) | Conclusion | Source |

| Isononanoic Acid | <3.1–7.0 | Low potential to bioaccumulate | [3] |

The high calculated Log Kow of this compound (8.9) suggests a high potential for bioaccumulation.[2] This is in contrast to the low BCF of its precursor. This discrepancy highlights the need for experimental BCF studies on this compound to accurately assess its bioaccumulation potential.

Abiotic Degradation

Hydrolysis is a key abiotic degradation pathway for esters like this compound. In the presence of water, it is expected to hydrolyze into glycerin and isononanoic acid. The rate of this hydrolysis under various environmental pH conditions has not been experimentally determined.

Ecotoxicity

The ecotoxicity of a substance is its potential to cause adverse effects in aquatic and terrestrial organisms. Standard tests are conducted on representatives of different trophic levels, such as fish, invertebrates (e.g., Daphnia), and algae.

No direct ecotoxicity data for this compound was found in the public domain. However, data for its precursor, isononanoic acid, provides an indication of its potential toxicity.

Aquatic Toxicity of Isononanoic Acid

| Organism | Test Duration | Endpoint | Value (mg/L) | Source |

| Oncorhynchus mykiss (Rainbow Trout) | 96 hours | LC50 | 122 | [5] |

| Daphnia magna (Water Flea) | 48 hours | EC50 | 68 | [5] |

| Pseudokirchneriella subcapitata (Green Algae) | 72 hours | EC50 (growth rate) | 81 | [5] |

The data for isononanoic acid suggest that it has low to moderate acute toxicity to aquatic organisms. The ecotoxicity of this compound itself remains to be determined experimentally.

Experimental Protocols

Standardized test guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD), are used to assess the environmental fate and impact of chemicals.